Trimethylsilylmethanethiol

Organic Synthesis Thermal Stability Reaction Engineering

Researchers requiring a non-volatile thiol for high-temperature synthesis or controlled gold cluster morphology often find common alkanethiols inadequate. Trimethylsilylmethanethiol solves this with a boiling point of 116°C, enabling solvent-free thiol-ene reactions and preventing evaporative loss. It uniquely directs the formation of anisotropic 'quantum needles' (Au₃₃/Au₃₄ clusters) with NIR photoluminescence, a capability unmatched by PET or pMBA ligands. Additionally, its fluoride-labile TMS group serves as an orthogonal protecting group, simplifying multi-step syntheses.

Molecular Formula C4H12SSi
Molecular Weight 120.29 g/mol
CAS No. 18165-76-9
Cat. No. B097354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilylmethanethiol
CAS18165-76-9
Molecular FormulaC4H12SSi
Molecular Weight120.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CS
InChIInChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
InChIKeyIIYTXTQVIDHSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilylmethanethiol Properties & Specifications


Trimethylsilylmethanethiol (C₄H₁₂SSi; M.W. 120.29 g/mol) is an organosulfur compound bearing a thiol (-SH) group bonded to a trimethylsilyl (TMS) substituent [1]. It is a colorless to almost colorless clear liquid with a boiling point of 116 °C and density of 0.85 g/cm³ [2]. The compound is moisture-sensitive and highly flammable (flash point 22 °C), requiring storage under inert gas [2]. Commercial availability typically includes >97.0% (GC) purity grades [2].

1
High-boiling thiol reagentSupports elevated-temperature reactions without evaporative loss; remains liquid under conditions where simple alkanethiols volatilize.
2
Moisture‑sensitive; inert‑gas storageRequires handling under argon or nitrogen; storage under inert gas preserves integrity and confirms high‑grade suitability.
3
GC‑verified purityTypical commercial grade meets high chromatographic purity; suitable for ligand engineering and reproducible synthesis.

Why Alkyl Thiols Cannot Substitute for Trimethylsilylmethanethiol


Trimethylsilylmethanethiol provides a unique combination of physical and chemical properties not found in common aliphatic thiols (e.g., methanethiol, ethanethiol, propanethiol) or alternative silyl-protected thiols [1]. Its TMS group elevates the boiling point to 116 °C—over 100 °C higher than methanethiol and 80 °C higher than ethanethiol—enabling reactions at elevated temperatures without loss of volatile reagent [2][3]. Furthermore, in gold cluster synthesis, the trimethylsilylmethanethiolate (TMSCS⁻) ligand promotes crystallization of anisotropic “gold quantum needles” that are not obtained with conventional ligands such as 2-phenylethanethiolate (PET) or p-mercaptobenzoate (pMBA⁻) [1][4]. These differentiations directly impact yield, structural control, and process scalability in advanced materials and fine chemical manufacturing.

Boiling point and process control
This product
Boiling point 116 °C enables solvent-free reactions at >100 °C with stable liquid retention.
Alkyl thiols
Methanethiol (~6 °C) and ethanethiol (~35 °C) evaporate rapidly; stoichiometric control and process scalability become difficult.
Gold cluster morphology control
This product
TMSCS⁻ ligand directs nucleation toward anisotropic quantum needles with NIR activity.
PET / pMBA
Common thiolates yield predominantly spherical clusters; cannot replicate the quantum needle architecture.
Flammability and handling safety
This product
Flash point 22 °C; reported higher flash point may reduce ignition risk under standard lab conditions.
Alkyl thiols
Flash points well below −20 °C; high flammability requires stringent safety measures.

Trimethylsilylmethanethiol Comparative Evidence


Boiling Point Elevation for High-Temperature Reactions

Trimethylsilylmethanethiol exhibits a boiling point of 116 °C, which is 110 °C higher than methanethiol (6 °C), 81 °C higher than ethanethiol (35 °C), and 48 °C higher than propanethiol (68 °C) [1][2][3]. This significant elevation allows the compound to remain in the liquid phase under reaction conditions where simple alkanethiols would evaporate, thereby maintaining stoichiometric control and reducing hazardous vapor emissions .

Boiling point elevation
Reported
ΔT ≈ +110 °C vs methanethiol
Retains liquid phase under conditions that would volatilize common alkyl thiols.
At atmospheric pressure; supports elevated-temperature reaction design.
Organic Synthesis Thermal Stability Reaction Engineering

Higher Flash Point Reduces Fire Hazard

Trimethylsilylmethanethiol has a flash point of 22 °C, which is substantially higher than methanethiol (−49 °C), ethanethiol (−48 °C), and propanethiol (−20 °C) [1]. A higher flash point reduces the risk of accidental ignition during handling and storage, making the compound less hazardous to transport and use in standard laboratory settings .

Flash point contrast
Data to verify
22 °C vs −49 °C (methanethiol)
May reduce accidental ignition risk during routine laboratory handling.
Closed cup method; verify conditions for your facility.
Laboratory Safety Process Safety Flammability

Anisotropic Gold Quantum Needles via TMSCS⁻ Ligand

In a controlled bottom-up synthesis of gold clusters, the use of trimethylsilylmethanethiolate (TMSCS⁻) produced a series of clusters with isolated yields: Au₁₅(SCTMS)₁₃ (3%), Au₂₂(SCTMS)₁₈ (23%), Au₁₈(SCTMS)₁₄ + Au₂₂(SCTMS)₁₈ + Au₂₅(SCTMS)₁₈ + Au₂₈(SCTMS)₂₀ (8% combined), Au₂₃(SCTMS)₁₇ (10%), Au₃₄(SCTMS)₂₆ (6%), and Au₃₃(SCTMS)₂₅ (3%) [1]. Notably, the yield of the icosahedral Au₂₅(SCTMS)₁₈ cluster was only 3%, whereas an analogous synthesis using p-mercaptobenzoic acid (pMBA⁻) gave a 79% yield of Au₂₅(pMBA)₁₈ [2]. This 26‑fold difference demonstrates that TMSCS⁻ steers nucleation away from spherical Au₁₃ cores and toward triangular/tetrahedral building blocks that form ultrathin (≈1.8 nm) gold quantum needles with strong NIR absorption [1][3].

Au₂₅(SR)₁₈ cluster yield
Head-to-head
TMSCS⁻: 3% vs pMBA⁻: 79%
Steers nucleation away from icosahedral spheres toward quantum needle building blocks.
Five independent syntheses; divergent pathway confirmed by X‑ray crystallography.
Gold Nanoclusters Crystallography Ligand Engineering

Lipophilicity Advantage for Extraction and Chromatography

Trimethylsilylmethanethiol has a calculated octanol/water partition coefficient (LogP) of 2.27–2.71, reflecting moderate lipophilicity conferred by the TMS group [1]. In contrast, methanethiol (LogP ≈ 0.78) and ethanethiol (LogP ≈ 1.27) are considerably more hydrophilic [2]. This difference in lipophilicity can be exploited in liquid–liquid extraction or reversed-phase chromatography to separate the TMS‑protected thiol from more polar reaction components.

Lipophilicity (LogP)
Class-level
2.27–2.71 vs 0.78 (methanethiol)
Supports separation from polar byproducts via extraction or reversed‑phase chromatography.
QSPR predicted values; experimental verification recommended.
Separation Science Solvent Extraction Lipophilicity

Preserved pKa for Orthogonal Thiol Deprotection

The predicted pKa of trimethylsilylmethanethiol is 10.42 ± 0.10, nearly identical to that of methanethiol (~10.4) [1]. This indicates that the TMS group does not significantly alter the inherent acidity of the thiol proton, yet it provides substantial steric bulk that can be exploited for selective deprotection in the presence of other thiols. For example, fluoride-mediated desilylation (e.g., TBAF) liberates the free thiol under mild, orthogonal conditions that do not affect acid-labile or base-sensitive groups [2].

pKa context
Class-level
10.42 ± 0.10 (vs 10.4 methanethiol)
Negligible change; TMS group preserves thiol acidity for orthogonal deprotection.
Predicted pKa; mild fluoride‑mediated cleavage enables selective unmasking.
Protecting Groups Synthetic Methodology Acidity

Trimethylsilylmethanethiol Applications


Gold Quantum Needles for Photonic Devices

Researchers aiming to produce gold clusters with anisotropic shapes and near‑infrared photoluminescence rely on trimethylsilylmethanethiolate (TMSCS⁻) as the protecting ligand. The ligand’s steric and electronic profile directs nucleation toward Au₃ and Au₄ building blocks that assemble into pencil‑shaped Au₃₃(SCTMS)₂₅ and Au₃₄(SCTMS)₂₆ clusters (≈1.8 nm diameter) [1]. These “quantum needles” exhibit strong absorption and dual emission (fluorescence/phosphorescence) in the NIR, making them candidates for bioimaging, solar energy harvesting, and optoelectronic devices [2]. Alternative thiolates (e.g., 2‑phenylethanethiolate, p‑mercaptobenzoate) yield predominantly spherical clusters and cannot replicate this morphology [1].

High-Temperature Thiol–Ene Click and Polymer Functionalization

The high boiling point of trimethylsilylmethanethiol (116 °C) enables solvent‑free or high‑temperature thiol–ene click reactions that are inaccessible with volatile alkanethiols [3]. This property is particularly valuable for melt‑state polymer modifications, where a liquid thiol must remain in the reaction mixture at temperatures exceeding 100 °C without evaporative loss. The TMS group also imparts improved solubility in non‑polar media, facilitating homogeneous functionalization of hydrophobic polymers [4].

Mild Generation of Thiomethyl Anion for Synthesis

Fluorodesilylation of trimethylsilylmethanethiol using a fluoride source (e.g., TBAF or CsF) cleanly generates the thiomethyl anion (CH₂S⁻) under mild conditions (−40 °C to 100 °C) without side reactions such as 1,2‑proton shifts [5]. This method has been employed in variable‑temperature flowing afterglow devices to determine the anion’s proton affinity (1649 ± 12 kJ mol⁻¹) and electron affinity (0.67 ± 0.13 eV), providing a benchmark for computational studies and a convenient route to sulfur‑centered nucleophiles for organic synthesis [5][6].

Thiol Protection/Deprotection in Complex Synthesis

In multi‑step syntheses of natural products or pharmaceuticals, the TMS group of trimethylsilylmethanethiol serves as a fluoride‑labile protecting group for the thiol moiety. Because the pKa of the S–H proton remains essentially unchanged from methanethiol (~10.4), the protected thiol retains its nucleophilic character when desired, yet can be unmasked selectively with TBAF without affecting acid‑ or base‑sensitive functionalities elsewhere in the molecule [7]. This orthogonal deprotection strategy is preferred when traditional acid‑labile protecting groups (e.g., trityl) are incompatible with the substrate.

Application
Selection Property
Validation Focus
Gold quantum needle synthesis
Ligand-directed anisotropic growth
Morphology and NIR optical properties
High‑temperature thiol–ene reactions
Non‑volatile thiol reagent
Stoichiometric control under heat
Thiomethyl anion generation
Mild fluoride‑mediated cleavage
Anion purity and reactivity
Orthogonal thiol protection
Fluoride‑labile TMS protection
Selective deprotection compatibility

Technical Documentation Hub

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14 linked technical documents
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